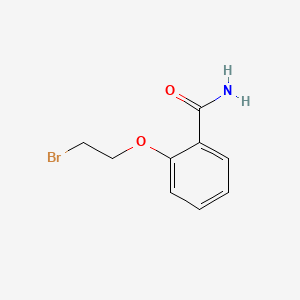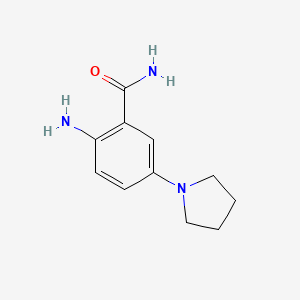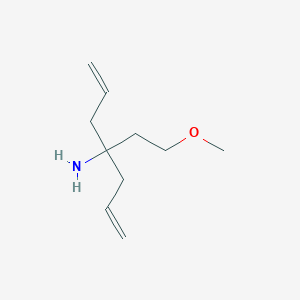
1-(4-nitrobenzyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
The compound “1-(4-nitrobenzyl)-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic compound. The “4-nitrobenzyl” group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “1-(4-nitrobenzyl)-1H-indole-2,3-dione” were not found, similar compounds are often synthesized through reactions involving nitrobenzyl bromide and various aromatic compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves analysis through techniques such as X-ray diffraction .Chemical Reactions Analysis
Nitrobenzyl compounds are known to undergo various chemical reactions, including oxidation and reduction . They can also participate in decarboxylation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties can vary widely among nitrobenzyl compounds. For example, 4-nitrobenzyl chloride is a solid with a melting point of 70-73 °C .Wissenschaftliche Forschungsanwendungen
Organic-Inorganic Hybrid Materials
The synthesis of 4-nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II) results in an organic-inorganic hybrid crystal. Single-crystal X-ray diffraction analysis reveals that the crystal belongs to the triclinic space group P–1. It consists of four [4NO₂Bz-4NH₂Py]⁺ cations and two [CuCl₄]²⁻ anions. Weak interactions, such as O···π, C–H∙∙∙π, π∙∙∙π, N–H∙∙∙Cl, C–H∙∙∙Cl, C–H∙∙∙O, and C–H∙∙∙N, play a crucial role in crystal stacking and stabilization. The compound’s bulk phase purity, homogeneity, and morphology are confirmed using powder XRD and SEM-EDX analysis .
Optical Properties
The crystal exhibits interesting optical properties. Its low energy gap (2.41 eV) suggests that it is a suitable semiconductor material for optical applications. Researchers can explore its potential in optoelectronic devices, sensors, and light-emitting materials .
Antimicrobial Activity
The compound demonstrates bactericidal activity against both Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). This property could be harnessed for developing antimicrobial agents or coatings .
Photothermal Agents
In a different context, nitro-containing self-immolative systems have been investigated for biological applications. Under hypoxic conditions, the 4-nitrobenzyl group of a photosensitizer can be reduced by nitroreductase, leading to self-immolation and the formation of a highly effective photothermal agent .
Synthetic Reagents
4-nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II) can serve as a synthetic reagent. For instance, it can be used in the synthesis of other compounds, potentially enabling the development of novel materials or pharmaceutical intermediates .
Materials Design and Innovations
Combining organic and inorganic components at the molecular level allows for flexible structural design and excellent properties. Researchers can explore further applications by tailoring the structure or incorporating this compound into hybrid materials .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)16(15(14)19)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSNEAMVFHNNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254521 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrobenzyl)-1H-indole-2,3-dione | |
CAS RN |
31541-33-0 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31541-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,4-Dichlorophenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3124035.png)
![4-oxo-4-{[(E)-3-phenyl-2-propenyl]oxy}butanoic acid](/img/structure/B3124040.png)



![4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B3124072.png)

![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3124113.png)
![4-[2-(3-Iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3124117.png)
![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)